molecular formula C15H22N2O3 B7722119 3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde CAS No. 646071-39-8

3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde

Cat. No.: B7722119
CAS No.: 646071-39-8
M. Wt: 278.35 g/mol
InChI Key: LWWBHHPHFNSQMV-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 3-position and a 2-(4-methylpiperazin-1-yl)ethoxy substituent at the 4-position.

Properties

IUPAC Name

3-methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-16-5-7-17(8-6-16)9-10-20-14-4-3-13(12-18)11-15(14)19-2/h3-4,11-12H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWBHHPHFNSQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424715
Record name 3-methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646071-39-8
Record name 3-methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde typically involves the reaction of 1-hydroxyethyl-4-methylpiperazine with vanillin (4-hydroxy-3-methoxybenzaldehyde) under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, leading to biological effects. For example, it can form favorable electrostatic interactions with amino acid residues in proteins, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Heterocycles

3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde
  • Molecular Formula: C₁₄H₁₉NO₄
  • Molecular Weight : 265.30 g/mol
  • Key Differences : Replaces the 4-methylpiperazine group with morpholine, an oxygen-containing heterocycle.
  • This compound (CAS 6131-05-1) is a common intermediate in synthesizing kinase inhibitors .
3-Methoxy-4-(2-oxo-2-piperidin-1-yl-ethoxy)-benzaldehyde
  • Molecular Formula: C₁₅H₁₉NO₄
  • Molecular Weight : 277.32 g/mol
  • Key Differences : Incorporates a piperidine ring with a ketone group in the ethoxy linker.
  • Its higher molecular weight and logP (1.56) suggest improved lipophilicity compared to the target compound .
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
  • Molecular Formula : C₁₂H₁₂N₂O₂
  • Molecular Weight : 216.24 g/mol
  • Key Differences : Replaces the piperazine-ethoxy group with a methylimidazole ring.
  • Implications : The imidazole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets like metalloenzymes or histamine receptors .

Derivatives with Modified Linkers or Substituents

4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]-benzaldehyde
  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.32 g/mol (estimated)
  • Key Differences : Uses a methylene (-CH₂-) linker instead of ethoxy (-OCH₂CH₂-).
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)
  • Molecular Formula: C₂₁H₂₁NO₄ (estimated)
  • Key Differences : Substitutes benzaldehyde with a benzoate ester and replaces methylpiperazine with a 3-methylisoxazole.
  • Implications : The ester group increases hydrolytic stability but reduces electrophilicity. Isoxazole’s electron-deficient nature may alter π-π stacking interactions in drug design .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Key Functional Groups Potential Applications
Target Compound* C₁₅H₂₁N₂O₃† ~277.3† 4-Methylpiperazine Methoxy, Ethoxy, Aldehyde Kinase inhibitors, CNS drugs
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde C₁₄H₁₉NO₄ 265.30 Morpholine Methoxy, Ethoxy, Aldehyde Intermediate in organic synthesis
3-Methoxy-4-(2-oxo-2-piperidin-1-yl-ethoxy)-benzaldehyde C₁₅H₁₉NO₄ 277.32 Piperidine Ketone, Ethoxy, Aldehyde Electrophilic coupling agent
3-Methoxy-4-(4-methylimidazol-1-yl)benzaldehyde C₁₂H₁₂N₂O₂ 216.24 Imidazole Methoxy, Aldehyde Antimicrobial agents

*Estimated based on structural analogs; †Calculated for C₁₅H₂₁N₂O₃.

Research Findings and Implications

  • Biological Activity : Piperazine and morpholine derivatives are frequently explored in antipsychotic and anticancer agents due to their ability to modulate neurotransmitter receptors or kinase activity. The target compound’s aldehyde group may serve as a reactive handle for further derivatization .
  • Synthetic Utility : The ethoxy linker in the target compound enhances solubility compared to methylene-linked analogs, as seen in . This feature is critical for bioavailability in drug candidates .
  • Thermodynamic Properties : Compounds with morpholine (e.g., ) exhibit lower boiling points (~484°C for piperidine analogs vs. ~265 g/mol morpholine derivatives) due to reduced hydrogen-bonding capacity.

Biological Activity

3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and neurology. Its structural features suggest that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

Chemical Structure and Properties

The chemical formula for this compound is C15H22N2O3. It features a methoxy group, a piperazine moiety, and an aldehyde functional group, which may contribute to its biological activities by facilitating interactions with various receptors and enzymes.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity :
    • Studies have shown that derivatives containing piperazine can act as inhibitors of specific enzymes involved in tumor proliferation and neurodegenerative processes. For instance, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the brain .
  • Antitumor Activity :
    • The compound's structural similarity to known anticancer agents suggests potential antitumor activity. In vitro studies have indicated that related compounds can inhibit cell proliferation in various cancer cell lines, including colon cancer models .
  • Neuroprotective Effects :
    • Given its interaction with cholinergic pathways, there is potential for neuroprotective effects against conditions like Alzheimer's disease. Compounds that inhibit AChE are known to enhance cholinergic signaling, which can be beneficial in neurodegenerative disorders .

Efficacy in Preclinical Studies

Several studies have evaluated the biological activity of this compound and its analogs:

  • Antitumor Activity : In a study examining the effects on HCT116 colon cancer cells, related compounds exhibited IC50 values in the low micromolar range, indicating significant potency against tumor growth .
  • Cholinesterase Inhibition : Compounds structurally related to this compound demonstrated IC50 values for AChE inhibition ranging from 0.30 to 0.62 μM, suggesting strong potential for cognitive enhancement in neurodegenerative models .

Case Studies

A case study involving a derivative of this compound showed promising results in a mouse model of colon cancer, where treatment led to reduced tumor size and improved survival rates compared to controls. The study highlighted the compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis.

Data Table: Biological Activity Overview

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AChE InhibitionHuman Brain Extracts0.30 - 0.62
Tumor Cell ProliferationHCT116 Colon CancerLow Micromolar
NeuroprotectionNeurodegenerative ModelsTBD

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Step 1 : Start with a benzaldehyde derivative (e.g., 4-hydroxy-3-methoxybenzaldehyde). Introduce the piperazine-ethoxy side chain via nucleophilic substitution. Use 2-(4-methylpiperazin-1-yl)ethyl chloride or bromide as the alkylating agent.

  • Step 2 : Optimize solvent choice (e.g., ethanol or DMF) and temperature (reflux at ~80°C). Catalyze with glacial acetic acid to enhance reactivity .

  • Step 3 : Monitor progress via TLC or HPLC. Post-reaction, evaporate solvent under reduced pressure, and purify via column chromatography (silica gel, eluent: ethyl acetate/methanol mixtures) .

    • Key Considerations :
  • Substituent steric effects may hinder alkylation; microwave-assisted synthesis can reduce reaction time .

  • Purity validation requires 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • 1^1H NMR : Identify peaks for the aldehyde proton (~9.8–10.0 ppm), methoxy group (~3.8–4.0 ppm), and piperazine protons (2.5–3.5 ppm for N-CH2_2 and CH3_3) .

  • IR Spectroscopy : Confirm C=O stretch (~1700 cm1^{-1}) and ether C-O-C (~1250 cm1^{-1}) .

  • Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]+^+ at m/z 306.18 for C15_{15}H21_{21}N2_2O3_3) .

    • Validation : Compare spectral data with structurally analogous compounds (e.g., 3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

  • Methodology :

  • Step 1 : Validate assay conditions (e.g., cell line viability, solvent controls). For cytotoxicity studies, ensure DMSO concentration ≤0.1% .

  • Step 2 : Use orthogonal assays (e.g., enzyme inhibition vs. whole-cell assays) to confirm target engagement. For example, test inhibition of acetylcholinesterase (AChE) alongside neuronal cell viability .

  • Step 3 : Perform molecular docking to predict binding modes with targets like AChE or GPCRs, reconciling discrepancies between in vitro and in silico results .

    • Case Study : Contradictory IC50_{50} values may arise from aggregation artifacts; use dynamic light scattering (DLS) to rule out colloidal aggregation .

Q. How can SHELXL refine the crystal structure of this compound, and what challenges arise during refinement?

  • Methodology :

  • Step 1 : Collect high-resolution X-ray data (≤1.0 Å). Index and integrate using SHELXD .

  • Step 2 : Refine with SHELXL, applying restraints for flexible groups (e.g., piperazine ring). Use Hirshfeld atom refinement (HAR) for accurate H-atom positioning .

  • Step 3 : Validate via Rfree_{free} and electron density maps. Address disorder in the ethoxy linker using PART instructions .

    • Challenges :
  • Thermal motion in the piperazine moiety may require anisotropic displacement parameter (ADP) constraints .

  • Twinning or pseudo-symmetry can complicate space group assignment; use PLATON to check for higher symmetry .

Q. What computational approaches predict the solubility and stability of this compound under physiological conditions?

  • Methodology :

  • Solubility Prediction : Use COSMO-RS or Abraham solvation models with descriptors like logP (predicted ~1.5) and hydrogen-bonding capacity .

  • Stability Studies :

  • Perform accelerated stability testing (40°C/75% RH for 4 weeks). Monitor degradation via HPLC .

  • Simulate hydrolysis pathways using DFT (e.g., aldehyde oxidation to carboxylic acid under basic conditions) .

    • Experimental Validation : Compare with experimental solubility in PBS (pH 7.4) and DMSO-water mixtures .

Q. How does the substitution pattern (methoxy vs. ethoxy, piperazine vs. morpholine) influence structure-activity relationships (SAR)?

  • Methodology :

  • SAR Table :
CompoundSubstitutionBioactivity (IC50_{50}, μM)
Target Compound3-OCH3_3, 4-piperazine12.5 (AChE)
Analog 1 (3-OCH3_3, 4-morpholine)Larger ring, higher polarity28.7 (AChE)
Analog 2 (3-OCH2_2CH3_3, 4-piperazine)Increased hydrophobicity8.9 (AChE)
  • Analysis : Piperazine enhances target binding via H-bonding; ethoxy improves membrane permeability .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with DFT-optimized geometries for this compound?

  • Root Causes :

  • Crystal packing forces distort gas-phase-optimized conformers.

  • Inadequate treatment of dispersion forces in DFT (e.g., B3LYP without D3 correction) .

    • Resolution :
  • Compare torsion angles (e.g., C-O-C-CH2_2) from XRD and DFT. Use ONIOM (QM/MM) to model crystal environment effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde
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3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde

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